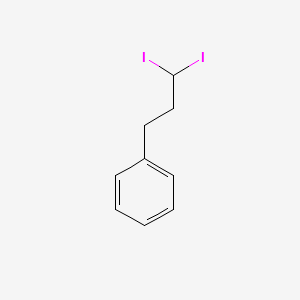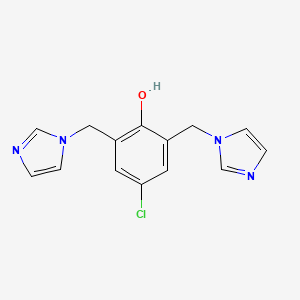
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is a complex organic compound that features a phenolic structure with chlorine and imidazole substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- typically involves the nucleophilic aromatic substitution of a chlorinated phenol with imidazole derivatives. The reaction conditions often require a base to deprotonate the imidazole, facilitating its nucleophilic attack on the chlorinated phenol. Common bases used include sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as chlorinated phenols and imidazole derivatives. These intermediates are then reacted under controlled conditions to yield the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The imidazole groups can participate in further substitution reactions, potentially leading to the formation of more complex derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require nucleophiles and bases to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various imidazole-substituted phenols .
Aplicaciones Científicas De Investigación
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes
Mecanismo De Acción
The mechanism of action of Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenolic group can participate in redox reactions, contributing to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl-: Another phenolic compound with different substituents.
Phenol, 2,2’-thiobis-4-chloro-6-methyl-: A halogenated phenol with sulfur-containing substituents
Uniqueness
Phenol, 4-chloro-2,6-bis(1H-imidazol-1-ylmethyl)- is unique due to the presence of both chlorine and imidazole groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
154350-81-9 |
|---|---|
Fórmula molecular |
C14H13ClN4O |
Peso molecular |
288.73 g/mol |
Nombre IUPAC |
4-chloro-2,6-bis(imidazol-1-ylmethyl)phenol |
InChI |
InChI=1S/C14H13ClN4O/c15-13-5-11(7-18-3-1-16-9-18)14(20)12(6-13)8-19-4-2-17-10-19/h1-6,9-10,20H,7-8H2 |
Clave InChI |
PKQMIWUBLBJKRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CC2=CC(=CC(=C2O)CN3C=CN=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


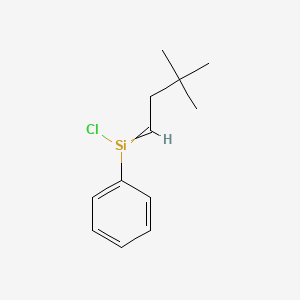
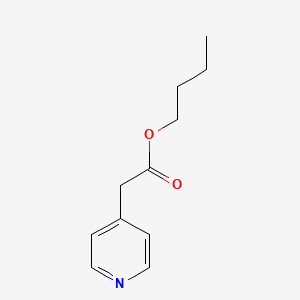
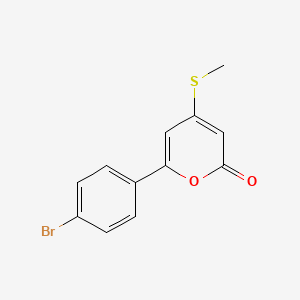
![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)
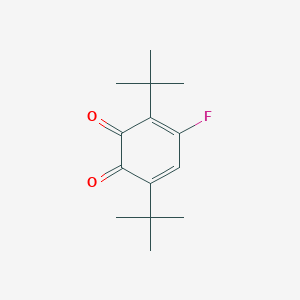
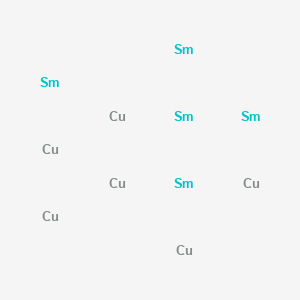
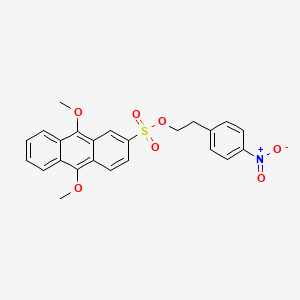
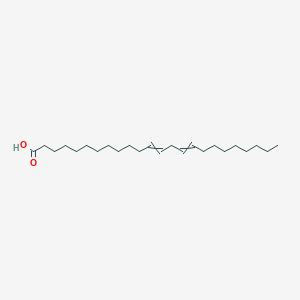
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
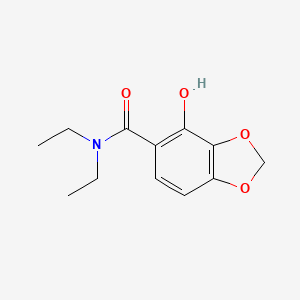
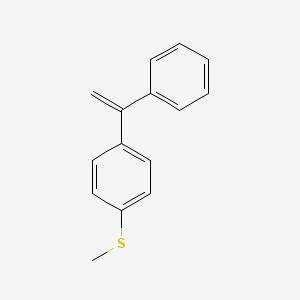
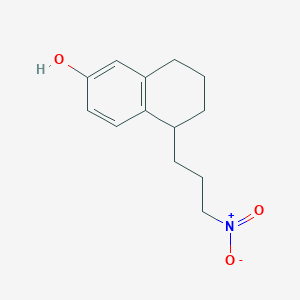
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
